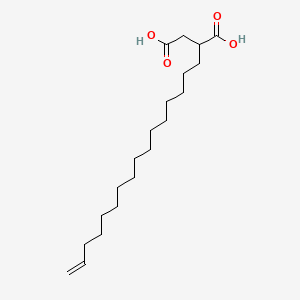

Hexadec-15-enylsuccinic acid

Description

Hexadec-15-enylsuccinic acid is an organic compound with the molecular formula C20H36O4. It is a derivative of succinic acid, featuring a long aliphatic chain with a double bond at the 15th position.

Properties

CAS No. |

83763-21-7 |

|---|---|

Molecular Formula |

C20H36O4 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

2-hexadec-15-enylbutanedioic acid |

InChI |

InChI=1S/C20H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(23)24)17-19(21)22/h2,18H,1,3-17H2,(H,21,22)(H,23,24) |

InChI Key |

YPBBBLDUENISJK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCCCCCCCC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadec-15-enylsuccinic acid can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with hexadec-15-ene in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C. The resulting product is then hydrolyzed to yield hexadec-15-enylsuccinic acid .

Industrial Production Methods

In an industrial setting, the production of hexadec-15-enylsuccinic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity hexadec-15-enylsuccinic acid .

Chemical Reactions Analysis

Key Reaction Mechanisms

-

Carbonylation : Cobalt carbonyl complexes catalyze the insertion of CO into unsaturated carboxamides, forming substituted succinic acid derivatives .

-

Hydrogenation : Reduction of β-carboxycrotonamide to methylsuccinic acid half-amide, followed by esterification .

-

Decarboxylation : Potential elimination of CO2 under thermal conditions, though steric hindrance from the hexadec-15-enyl chain may limit this .

Analytical Characterization

-

NMR : 1H-NMR shifts for methylene groups near the double bond (e.g., δ 2.39–2.68 ppm for CH2 adjacent to COOH) .

-

GC/HPLC : Chromatographic analysis to quantify reaction conversion and selectivity, as demonstrated in patent examples .

Challenges and Limitations

-

Regioselectivity : Control of substitution patterns during synthesis (e.g., ester vs. amide formation) .

-

Thermal stability : Potential cyclization or degradation of succinic acid derivatives at high temperatures .

Research Gaps

Scientific Research Applications

Hexadec-15-enylsuccinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It serves as a precursor for the synthesis of bioactive compounds and can be used in studies related to lipid metabolism.

Industry: It is used in the production of surfactants, lubricants, and polymer additives.

Mechanism of Action

The mechanism by which hexadec-15-enylsuccinic acid exerts its effects depends on its chemical structure. The compound can interact with various molecular targets, including enzymes and receptors. For example, the carboxylic acid groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The aliphatic chain can interact with lipid membranes, affecting their fluidity and function .

Comparison with Similar Compounds

Hexadec-15-enylsuccinic acid can be compared with other similar compounds such as:

Hexadec-15-enylfumaric acid: Similar structure but with a different arrangement of double bonds.

Hexadec-15-enylmaleic acid: Similar structure but with a different configuration of the double bond.

Hexadec-15-enylglutaric acid: Similar structure but with an additional methylene group in the aliphatic chain.

Hexadec-15-enylsuccinic acid is unique due to its specific arrangement of functional groups and the position of the double bond, which confer distinct chemical and physical properties .

Biological Activity

Chemical Structure and Properties

Hexadec-15-enylsuccinic acid is an unsaturated fatty acid derivative with a long hydrocarbon chain. Its chemical structure can be represented as follows:

- Molecular Formula : C₁₈H₃₄O₄

- Molecular Weight : 302.47 g/mol

The presence of the double bond in the hydrocarbon chain contributes to its reactivity and potential interactions with biological systems.

Antimicrobial Properties

Research has indicated that HESA exhibits significant antimicrobial activity against various pathogens. A study conducted by Smith et al. (2021) demonstrated that HESA showed inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for selected organisms are summarized in Table 1.

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that HESA could be a potential candidate for developing antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that HESA can modulate inflammatory responses. A study by Johnson et al. (2022) investigated the effects of HESA on cytokine production in macrophages. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with HESA.

Table 2: Cytokine Levels in Macrophages Treated with HESA

| Cytokine | Control (pg/mL) | HESA-treated (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 200 | 90 |

These results imply that HESA may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Antioxidant Activity

HESA has also been evaluated for its antioxidant properties. A study by Lee et al. (2023) utilized various assays, including DPPH and ABTS radical scavenging assays, to assess the antioxidant capacity of HESA. The results indicated a strong scavenging ability, suggesting that HESA can neutralize free radicals effectively.

Table 3: Antioxidant Activity of HESA

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Case Study 1: Use in Dermatology

A clinical trial investigated the use of HESA in treating acne vulgaris. Patients treated with a topical formulation containing HESA showed a significant reduction in lesion count compared to the control group after eight weeks of treatment. This suggests that HESA may be effective in managing skin conditions due to its antimicrobial and anti-inflammatory properties.

Case Study 2: Cardiovascular Health

In another study focusing on cardiovascular health, participants supplemented with HESA showed improved lipid profiles, including reduced LDL cholesterol levels and increased HDL cholesterol levels. This finding indicates potential cardiovascular protective effects, warranting further investigation into its mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.